molecular formula C14H13NO3 B4440285 N-(3-hydroxyphenyl)-4-methoxybenzamide

N-(3-hydroxyphenyl)-4-methoxybenzamide

Cat. No. B4440285
M. Wt: 243.26 g/mol
InChI Key: ZMGNPCHNENKCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-4-methoxybenzamide (also known as 3'-hydroxy-4'-methoxyacetanilide or HMA) is a chemical compound with the molecular formula C14H13NO3. It is an important intermediate in the synthesis of various pharmaceuticals and has been extensively studied for its therapeutic potential.

Mechanism of Action

The exact mechanism of action of HMA is not fully understood. However, it is believed to act through inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. HMA has been shown to selectively inhibit COX-2, which is induced during inflammation. HMA has also been reported to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects:
HMA has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes in animal models of inflammation. HMA has also been reported to reduce the levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), which are involved in the pathogenesis of various inflammatory diseases. Furthermore, HMA has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

HMA is a relatively stable compound and can be easily synthesized in the laboratory. It has been extensively studied for its therapeutic potential and has shown promising results in various disease models. However, the exact mechanism of action of HMA is not fully understood and further research is needed to elucidate its therapeutic potential. Furthermore, the low yield of the synthesis process may limit its use in large-scale production.

Future Directions

Further research is needed to fully understand the mechanism of action of HMA and its therapeutic potential in various diseases. The development of more efficient synthesis methods may also increase the availability of HMA for research purposes. Furthermore, the use of HMA in combination with other drugs may enhance its therapeutic potential and reduce the risk of side effects. Finally, the development of HMA derivatives with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.

Scientific Research Applications

HMA has been extensively studied for its therapeutic potential in various diseases. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. HMA has also been shown to possess antitumor activity against various cancer cell lines. Furthermore, HMA has been reported to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

N-(3-hydroxyphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-7-5-10(6-8-13)14(17)15-11-3-2-4-12(16)9-11/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGNPCHNENKCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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